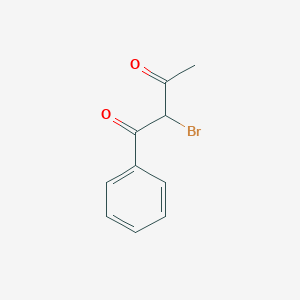
1,3-Butanedione, 2-bromo-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 2-bromo-1-phenyl- is an organic compound with a molecular formula of C10H9BrO2 It is a derivative of 1,3-butanedione, where a bromine atom is substituted at the second carbon and a phenyl group is attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 2-bromo-1-phenyl- can be synthesized through the bromination of 1-phenyl-1,3-butanedione. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 1,3-butanedione, 2-bromo-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 2-bromo-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 2-amino-1-phenyl-1,3-butanedione or 2-thio-1-phenyl-1,3-butanedione.
Oxidation: Formation of 2-bromo-1-phenyl-1,3-butanedioic acid.
Reduction: Formation of 2-bromo-1-phenyl-1,3-butanediol.
Aplicaciones Científicas De Investigación
1,3-Butanedione, 2-bromo-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-butanedione, 2-bromo-1-phenyl- involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,3-butanedione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,3-butanedione: Lacks the phenyl group, affecting its overall stability and reactivity.
1,3-Butanedione: The simplest form, without any substituents, making it less versatile in synthetic applications
Uniqueness
1,3-Butanedione, 2-bromo-1-phenyl- is unique due to the presence of both the bromine atom and the phenyl group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of reactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
57626-33-2 |
|---|---|
Fórmula molecular |
C10H9BrO2 |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
2-bromo-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C10H9BrO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clave InChI |
OHHOGWYNHFMXIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
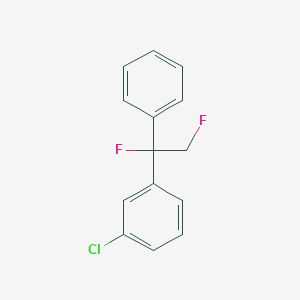
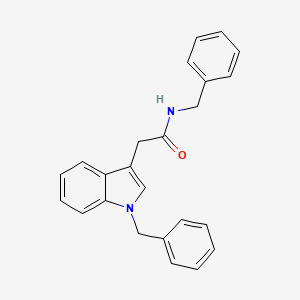
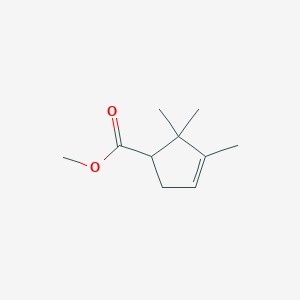
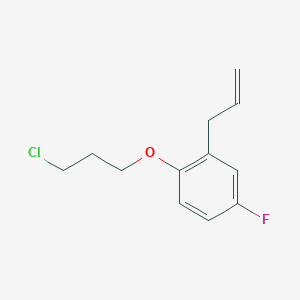


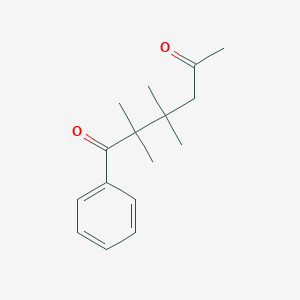
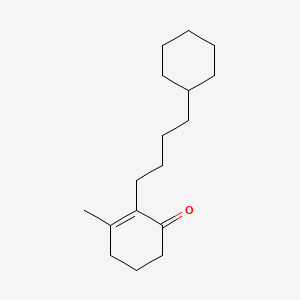
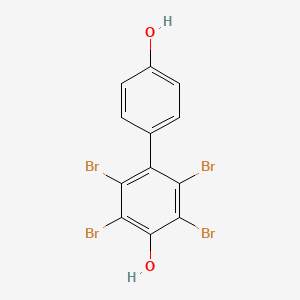
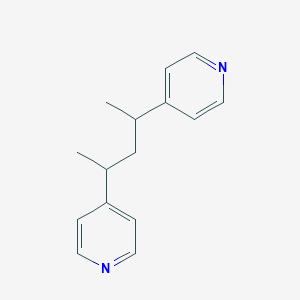
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

